
N-butyl-4-(2-chlorophenyl)-1-piperazinecarboxamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of piperazine derivatives like "N-butyl-4-(2-chlorophenyl)-1-piperazinecarboxamide" typically involves multistep chemical processes, including alkylation, acidulation, reduction, diazotization, substitution, and hydrolysis reactions. A notable method described involves the reaction of 2,6-dichloro-nitrobenzene and piperazine, yielding a total synthesis efficiency of 48.2% after several steps designed to introduce and modify functional groups specific to the target compound's structure (Quan, 2006).
Molecular Structure Analysis
The molecular structure of piperazine derivatives, including "this compound," is often elucidated using techniques like X-ray crystallography. These studies reveal the compound's crystalline structure, intermolecular interactions, and conformation within the crystal lattice. For example, studies on related compounds have shown how molecular geometry and substituent positioning influence overall stability and reactivity, providing insights into how similar analysis could be applied to our target compound (Sanjeevarayappa et al., 2015).
Chemical Reactions and Properties
The chemical reactivity of "this compound" can be influenced by the presence of functional groups, such as the piperazine ring and the carboxamide moiety. These functional groups participate in various chemical reactions, including nucleophilic substitutions and hydrogen bond formation, which are critical for the compound's biological and pharmacological properties. Research into similar piperazine compounds has demonstrated a broad range of substrate profiles and reactivity towards different chemical agents, underscoring the importance of the structural elements in determining chemical behavior (Wang et al., 2006).
Physical Properties Analysis
The physical properties of "this compound," such as solubility, melting point, and crystalline form, are pivotal for its application in various scientific and industrial contexts. These properties are determined by the compound's molecular structure and intermolecular forces. Studies on analogous compounds provide valuable data on how structural variations influence physical characteristics, contributing to our understanding of the physical behavior of such complex molecules (Kulkarni et al., 2016).
Chemical Properties Analysis
The chemical properties of "this compound" include its acidity, basicity, reactivity towards other chemical agents, and its role in catalysis or as an intermediate in organic synthesis. The piperazine core often imparts basic properties, engaging in protonation-deprotonation equilibria, which are essential for understanding the compound's behavior in biological systems and synthetic reactions. Research into related piperazine-based catalysts highlights the influence of the molecule's framework on its catalytic efficiency and selectivity, offering insights into potential applications of our target compound in catalysis and synthesis (Wang et al., 2006).
Propriétés
IUPAC Name |
N-butyl-4-(2-chlorophenyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClN3O/c1-2-3-8-17-15(20)19-11-9-18(10-12-19)14-7-5-4-6-13(14)16/h4-7H,2-3,8-12H2,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYPBBLMASRREHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)N1CCN(CC1)C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.81 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



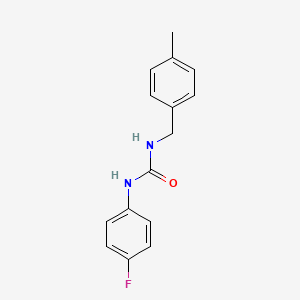

![N-(3-chlorophenyl)-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4423726.png)
![N-{4-[(isopropylamino)sulfonyl]phenyl}benzamide](/img/structure/B4423728.png)
![1-[(4-fluorophenyl)sulfonyl]-4-(3-phenyl-2-propynoyl)piperazine](/img/structure/B4423739.png)
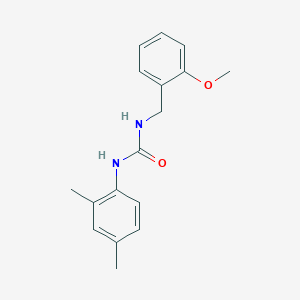
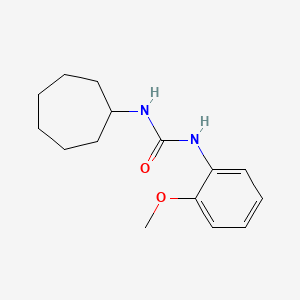
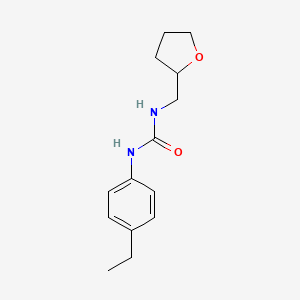
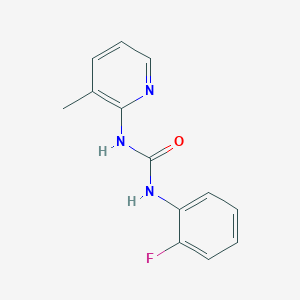
![2-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}acetamide](/img/structure/B4423765.png)
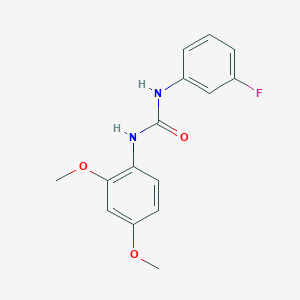
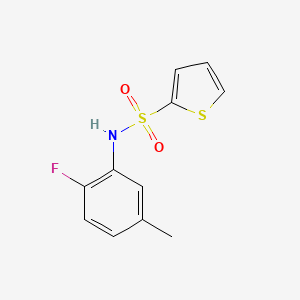
![1-[(4-chlorophenyl)sulfonyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine](/img/structure/B4423775.png)
![8-[(4-butylphenyl)sulfonyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4423776.png)